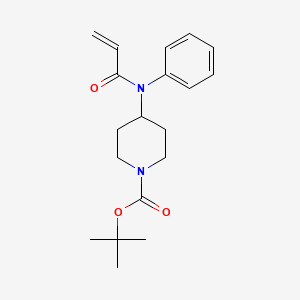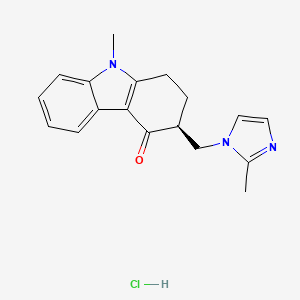
3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone Hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone Hydrazone: is a heterocyclic compound that features a quinolinone core structure This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone Hydrazone typically involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Chlorination: The quinolinone core is then chlorinated using reagents like phosphorus oxychloride (POCl3) to introduce the chloro group at the 6-position.
Pyridine Substitution: The pyridine ring is introduced via a coupling reaction, such as the Suzuki coupling, using appropriate boronic acid derivatives.
Hydrazone Formation: The final step involves the reaction of the quinolinone derivative with hydrazine or hydrazine derivatives to form the hydrazone.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydrazone moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Ammonia, primary and secondary amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of quinolinone N-oxides or hydrazone oxides.
Reduction: Formation of amines or alcohols from nitro or carbonyl groups.
Substitution: Formation of various substituted quinolinone derivatives.
Aplicaciones Científicas De Investigación
3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone Hydrazone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activity, particularly in inhibiting the growth of cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone Hydrazone involves its interaction with various molecular targets:
Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, such as DNA gyrase in bacteria or topoisomerase in cancer cells.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Reactive Oxygen Species (ROS) Generation: The compound may induce the generation of reactive oxygen species, leading to oxidative stress and cell death in target cells.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone: Lacks the hydrazone moiety but shares the quinolinone and pyridine structures.
6-Chloro-4-(4-pyridinyl)-2-quinolinone: Lacks both the amino and hydrazone groups.
3-Amino-4-(4-pyridinyl)-2-quinolinone: Lacks the chloro group but retains the amino and pyridine structures.
Uniqueness
3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone Hydrazone is unique due to the presence of the hydrazone moiety, which imparts distinct chemical reactivity and potential biological activity. The combination of amino, chloro, pyridine, and hydrazone groups in a single molecule provides a versatile scaffold for further chemical modifications and applications.
Propiedades
IUPAC Name |
6-chloro-2-hydrazinyl-4-phenylquinolin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)14(17)15(19-12)20-18/h1-8H,17-18H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOZQOLICSPWHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC3=C2C=C(C=C3)Cl)NN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3](/img/structure/B583633.png)







![D-[4,5,6,6'-2H4]Fructose](/img/structure/B583650.png)





